1,10-Phenanthroline-4-carboxylic acid
Overview
Description
1,10-Phenanthroline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1,10-Phenanthroline-4-carboxylic acid are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
Given its targets, it may influence pathways related to bacterial resistance and chemotaxis . The downstream effects of these pathway alterations would depend on the
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-4-carboxylic acid is often used in coordination chemistry and organic synthesis fields . It can be used to synthesize complexes, catalysts, and functional organic molecules . In analytical chemistry, this compound is also used for the separation and detection of metal ions
Molecular Mechanism
It is known to be used in the synthesis of complexes and functional organic molecules , suggesting it may interact with biomolecules in these contexts. Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a boiling point of 467.2±25.0 °C (Predicted) and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Properties
IUPAC Name |
1,10-phenanthroline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCJFRSRNCDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617236 | |
Record name | 1,10-Phenanthroline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-27-6 | |
Record name | 1,10-Phenanthroline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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